molecular formula C23H20N4O4S B11019604 ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11019604
M. Wt: 448.5 g/mol
InChI Key: JPBRUOOFVSNIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a heterocyclic compound featuring a quinazolinone core fused with a 1,3-thiazole ring via a phenylacetamide linker. The quinazolinone moiety (4-oxoquinazolin-3(4H)-yl) is a biologically significant scaffold known for its role in enzyme inhibition, particularly carbonic anhydrase (CA) isoforms .

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 2-[2-[[4-[(4-oxoquinazolin-3-yl)methyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C23H20N4O4S/c1-2-31-20(28)11-17-13-32-23(25-17)26-21(29)16-9-7-15(8-10-16)12-27-14-24-19-6-4-3-5-18(19)22(27)30/h3-10,13-14H,2,11-12H2,1H3,(H,25,26,29)

InChI Key

JPBRUOOFVSNIOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The quinazolin-4-one moiety is synthesized via cyclocondensation of anthranilic acid with phenyl isothiocyanate. In a representative procedure, anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux with triethylamine as a base, yielding 2-mercapto-3-phenylquinazolin-4(3H)-one. The thiol group at position 2 of the quinazolinone is critical for subsequent thiazole ring formation.

Key Reaction Conditions :

  • Solvent : Absolute ethanol

  • Catalyst : Triethylamine (3.0 mL per 0.1 mol anthranilic acid)

  • Temperature : Reflux (~78°C)

  • Time : 4 hours

The product is isolated by precipitation in cold water and recrystallized from dimethylformamide (DMF)-water mixtures, achieving an 80% yield.

Thiazole Ring Construction via Hantzsch Synthesis

The thiazole ring is formed by reacting the thiolate form of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. Under alkaline conditions, the thiol group deprotonates to a thiolate ion, which undergoes nucleophilic substitution with ethyl chloroacetate to form ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)thio]acetate.

Optimized Parameters :

  • Base : Sodium hydroxide or triethylamine

  • Solvent : Tetrahydrofuran (THF) or toluene

  • Temperature : 50–65°C

  • Time : 2–50 hours (dependent on scale)

Disorder in the terminal methyl group of the ethyl ester (observed in X-ray crystallography) suggests rotational flexibility, which may influence crystallization behavior.

Functionalization with the Benzamide-Thiazole Linkage

The 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoyl group is introduced via amide coupling. A two-step approach is employed:

  • Synthesis of 4-[(4-Oxoquinazolin-3(4H)-Yl)Methyl]Benzoic Acid :

    • The quinazolinone methyl group is oxidized to a carboxylic acid using potassium permanganate or catalytic hydrogenation.

    • Yield : ~70–75% (estimated from analogous reactions).

  • Amide Bond Formation :

    • The benzoic acid is activated with N,N'-carbonyldiimidazole (CDI) in THF or toluene and coupled to 2-amino-1,3-thiazol-4-yl acetate.

    • Conditions :

      • Coupling Agent : CDI (1.2 equiv)

      • Temperature : 55–65°C

      • Time : 3–5 hours

Industrial-Scale Synthesis and Process Optimization

Large-Scale Thiazole-Quinazolinone Coupling

Ambeed’s patented method (Example-20) illustrates a scalable route:

StepReagents/ConditionsOutcome
12-(4-Cyanophenylamino)acetic acid + CDI in THF (50–55°C, 2 h)Activation of carboxylic acid
2Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate + activated acid (60–65°C, 50 h)Amide intermediate
3Acetic acid (95–100°C, 5 h)Cyclization to thiazole
4Dichloromethane extraction + ethyl acetate crystallizationFinal product (60% yield)

Critical Notes :

  • Prolonged heating (50 hours) ensures complete cyclization but risks decomposition.

  • Ethyl acetate is preferred for crystallization due to its low polarity, enhancing product purity.

Crystallization and Polymorph Control

X-ray powder diffraction (XRPD) data for analogous compounds reveal that solvent choice dictates polymorph formation:

SolventCrystal HabitPurity (%)
Ethyl acetateNeedles99.5
DichloromethanePlates98.2
TolueneAmorphous85.0

Ethyl acetate yields phase-pure material, while toluene necessitates secondary polishing steps.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy :

    • Peaks at 1659 cm⁻¹ (C=O stretch, quinazolinone), 1524 cm⁻¹ (C=N stretch, thiazole).

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 7.96 (d, J = 8.0 Hz, quinazolinone H5), 4.12 (q, ethyl ester CH2), 2.58 (s, thiazole CH2).

X-Ray Crystallography

The quinazolinone and phenyl rings form a dihedral angle of 86.83°, inducing steric hindrance that stabilizes the thiolate intermediate during synthesis. Hirshfeld surface analysis confirms dominant H···H (48.4%) and O···H (18.7%) interactions, explaining the compound’s low solubility in aqueous media.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hantzsch thiazole synthesis (PMC)Short reaction time, high regioselectivityRequires anhydrous conditions75–80
CDI-mediated coupling (Ambeed)Scalable, minimal byproductsProlonged heating (50 h)60–65
Direct alkylationSingle-stepLow yield (~40%)40

Challenges and Mitigation Strategies

  • Thiol Oxidation :

    • Use inert atmosphere (N2/Ar) during thiazole formation to prevent disulfide byproducts.

  • Polymorph Control :

    • Seed crystals of the desired phase improve reproducibility during crystallization.

  • Scale-Up Limitations :

    • Continuous flow reactors reduce reaction time from 50 hours to <10 hours for CDI-mediated steps .

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Analogous Compounds

Reaction StepReagents/ConditionsYieldReference
Quinazolinone formationPhenyl isothiocyanate, triethylamine, reflux80%
Thiazole-ester couplingEthyl chloroacetate, NaOH, ethanol, 24h RT65-75%
Final acetylationAcetic anhydride, pyridine, 0°C to RT85%

Quinazolinone Ring

  • Nucleophilic substitution : The N3 position is reactive toward alkylation or arylation due to electron withdrawal by the 4-oxo group .

  • Oxidation : The 4-oxo group is stable under mild conditions but may undergo further oxidation under strong agents (e.g., KMnO₄).

Thiazole Ring

  • Electrophilic substitution : The C2 and C4 positions are susceptible to halogenation or nitration .

  • Coordination chemistry : The sulfur atom can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .

Ester Group

  • Hydrolysis : Conversion to carboxylic acid occurs under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

  • Transesterification : Reacts with higher alcohols (e.g., methanol) in the presence of catalysts (H₂SO₄) .

Spectroscopic Characterization Data

Key spectral features for structural analogs include:

Table 2: IR and NMR Data for Related Compounds

Functional GroupIR Absorption (cm⁻¹)¹H NMR (δ, ppm)Source
Quinazolinone C=O1659-
Thiazole C-S670-690-
Ester COO1735-17454.10–4.30 (q, 2H, CH₂CH₃)
Aromatic protons-7.20–8.00 (m, 8-10H, Ar-H)

Stability and Degradation

  • Thermal stability : Decomposes above 250°C without melting .

  • Photodegradation : The thiazole ring may undergo [2+2] cycloaddition under UV light .

  • Hydrolytic susceptibility : Ester hydrolysis accelerates in alkaline media (t₁/₂ = 4h at pH 12) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a quinazoline moiety and a thiazole ring, which are known for their diverse biological activities. The synthesis typically involves the reaction of quinazoline derivatives with ethyl chloroacetate, leading to the formation of the ester compound. The structural formula can be represented as follows:

C18H16N2O3SC_{18}H_{16}N_2O_3S

Synthesis Process

The synthesis process involves:

  • Starting Materials : 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate.
  • Reaction Conditions : Typically performed in an alkaline medium to facilitate the conversion of the thiol group into a thiolate form, which then reacts with ethyl chloroacetate to yield the final product .

Biological Activities

The compound exhibits various biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds possess significant anticancer properties. Ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate has been evaluated against several cancer cell lines, including breast cancer (MDA-MB 231) and prostate cancer cells. The mechanism of action is believed to involve inhibition of specific enzymes related to cancer progression .

Anti-inflammatory and Analgesic Properties

Studies suggest that modifications in the thiazole and quinazoline structures can enhance anti-inflammatory and analgesic effects. These properties are attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes .

Case Studies

Several case studies highlight the applications of this compound:

StudyFindings
Dhokale et al. (2020)Synthesized various quinazoline derivatives and tested their anticancer activity using MTT assays. Results indicated significant cytotoxic effects on MDA-MB 231 cells .
Nguyen et al. (2019)Focused on the synthesis and characterization of thiazole-containing compounds, demonstrating enhanced biological activity through structural modifications .
Al-Majidi & Al-Khuzaie (2015)Investigated the crystal structure and hydrogen bonding interactions, providing insights into molecular stability and reactivity .

Mechanism of Action

The mechanism of action of ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The quinazolinone moiety may inhibit certain enzymes by binding to their active sites, while the thiazole ring may interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its hybrid quinazolinone-thiazole architecture. Key analogues include:

Compound Name Key Substituents/Modifications Biological Activity (if reported) References
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Thioether linkage instead of phenylacetamide; lacks thiazole ring Intermediate for hydrazide derivatives
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Thiazolidinone and thioether linkages; dual heterocyclic cores Not explicitly reported
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (2) Sulfonamide group; aliphatic thioether substituent CA inhibition (KI = 7.1 nM for hCA IX)
4-(2-(2-(Benzylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (5) Benzylthio substituent; aromatic thioether CA inhibition (KI = 50.7 nM for hCA IX)
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Methoxyphenyl substitution; methyl ester Intermediate for heterocyclic derivatives

Key Observations :

  • Thioether vs. Acetamide Linkers : Thioether-linked derivatives (e.g., compound 2 in ) exhibit potent CA inhibition, likely due to enhanced electron-withdrawing effects and sulfur’s nucleophilicity. In contrast, acetamide-linked compounds (e.g., the target) may prioritize hydrogen-bonding interactions.
  • Aliphatic vs. Aromatic Thioethers : Aliphatic thioethers (e.g., methylthio in ) show superior CA inhibitory activity (KI = 7.1 nM) compared to aromatic benzylthio derivatives (KI = 50.7 nM), suggesting steric and electronic optimization opportunities .
  • Sulfonamide Incorporation : Sulfonamide-containing analogues (e.g., compound 2 in ) leverage the sulfonamide’s strong zinc-binding affinity in CA active sites, a feature absent in the target compound.
Physicochemical Properties
  • Thermal Stability : Melting points for related compounds range from 273–300°C (e.g., Schiff’s bases in ), indicating high thermal stability due to rigid heterocyclic cores.

Biological Activity

Ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that has gained attention for its diverse biological activities. The compound features a quinazoline moiety and a thiazole ring, which are known for their pharmacological significance. This article provides an overview of the biological activity associated with this compound, including its antimicrobial, anticonvulsant, and antitumor properties.

Structural Characteristics

The molecular structure of this compound includes:

  • Quinazoline moiety : Known for various biological activities.
  • Thiazole ring : Often associated with antimicrobial properties.
  • Acetamide linkage : Enhances biological efficacy.

Antimicrobial Activity

Compounds containing quinazoline and thiazole structures have demonstrated significant antimicrobial properties. This compound has been reported to exhibit effectiveness against various bacterial strains. A study highlighted that derivatives of similar structures showed notable activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Research indicates that quinazoline derivatives possess anticonvulsant properties. This compound may contribute to the modulation of neurological conditions, potentially serving as a therapeutic agent for epilepsy and other seizure disorders .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Quinazoline derivatives have been studied for their ability to inhibit cancer cell growth. In vitro studies have shown that compounds with similar backbones can effectively target cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The activity is often attributed to the ability of these compounds to interfere with critical cellular pathways involved in tumor proliferation .

Case Studies and Research Findings

Several studies have examined the biological activities of quinazoline and thiazole derivatives:

  • Antimicrobial Efficacy : A study noted that thiazolidine derivatives exhibited significant antibacterial activity, suggesting that the thiazole component enhances the overall efficacy of the compound .
  • Anticonvulsant Properties : Research involving 2-mercaptoquinazoline derivatives indicated promising anticonvulsant effects in animal models, leading to further exploration of related compounds like this compound .
  • Cytotoxicity Against Cancer Cells : In vitro testing revealed that certain quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency in inhibiting cell growth .

Summary Table of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundQuinazoline & Thiazole moietiesAntimicrobial, Anticonvulsant, Antitumor
2-Mercaptoquinazoline derivativesQuinazoline coreAnticonvulsant
Thiazolidine derivativesThiazole ringAntimicrobial

Q & A

Q. What are the key synthetic strategies for ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the quinazolinone core. For example, 4-oxoquinazolin-3(4H)-yl derivatives are synthesized via condensation reactions between substituted benzaldehydes and thioacetates, followed by cyclization . The phenyl-thiazole-acetate moiety is introduced through coupling reactions, such as amide bond formation between activated carboxylic acids (e.g., 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid) and aminothiazole derivatives. Ethyl esterification is achieved using ethyl chloroacetate under basic conditions . Key steps include:

  • Step 1: Synthesis of 4-oxoquinazolin-3(4H)-yl intermediates via cyclization (e.g., using 4-chlorobenzaldehyde and methyl thioacetate) .
  • Step 2: Coupling of the quinazolinone-phenyl fragment to the thiazole-4-yl-acetate core via a carbonyldiimidazole (CDI)-mediated reaction .
  • Step 3: Purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

  • 1H/13C NMR: Assign signals for the quinazolinone aromatic protons (δ 7.5–8.5 ppm), thiazole protons (δ 6.8–7.2 ppm), and ethyl ester groups (δ 1.2–4.3 ppm). Key coupling constants (e.g., J = 15 Hz for trans-amide bonds) confirm stereochemistry .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch for ester and amide groups) and ~1250 cm⁻¹ (C-N stretch) .
  • X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 84.59° between phenyl and triazole in analogous compounds), validating spatial conformation .

Q. What computational methods optimize the synthesis of this compound?

Methodological Answer: Reaction path search algorithms (e.g., quantum chemical calculations with DFT/B3LYP/6-31G**) predict transition states and intermediates, reducing trial-and-error experimentation . For example:

  • Step 1: Simulate the cyclization of 4-chlorobenzaldehyde and methyl thioacetate to identify optimal catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids).
  • Step 2: Use molecular docking to assess steric hindrance during amide coupling, prioritizing reagents like EDCI/HOBt over DCC .
  • Step 3: Machine learning models (e.g., random forests) analyze experimental datasets to recommend solvent systems (e.g., DMF vs. THF) for higher yields .

Q. How do structural modifications to the thiazole or quinazolinone moieties affect bioactivity?

Methodological Answer: Systematic SAR studies are conducted by:

  • Variation 1: Introducing electron-withdrawing groups (e.g., -NO2) to the phenyl ring enhances electrophilic interactions with target enzymes (e.g., kinase inhibition) .
  • Variation 2: Replacing the ethyl ester with methyl or tert-butyl groups alters metabolic stability, as shown in pharmacokinetic assays .
  • Variation 3: Substituting the thiazole with triazole improves water solubility but reduces membrane permeability, as quantified via logP measurements .

Q. How can researchers resolve contradictions in biological data across studies?

Methodological Answer: Contradictions often arise from assay conditions or structural polymorphisms. Strategies include:

  • Approach 1: Re-evaluate purity (>95% via HPLC) and crystallinity (PXRD) to rule out impurities or polymorphic forms .
  • Approach 2: Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics, distinguishing true inhibitors from aggregators .
  • Approach 3: Conduct meta-analyses of published datasets, adjusting for variables like cell line (e.g., HEK293 vs. HeLa) or incubation time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.